molecular formula C16H12N2O4 B269559 2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole

2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B269559
M. Wt: 296.28 g/mol
InChI Key: BTCXSTIAMYEVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, material science, and biological research. BDP is a heterocyclic compound that contains an oxadiazole ring, which is known for its bioactive properties.

Mechanism of Action

The exact mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. BDP has also been shown to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
BDP has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of immune responses. BDP has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its high potency and selectivity, which allows for the investigation of specific biological processes and pathways. BDP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using BDP is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on BDP, including the development of more potent and selective analogs for use in cancer therapy and the investigation of its potential as an antimicrobial agent. BDP may also have applications in the development of novel materials for use in electronics and photonics. Further studies are needed to fully elucidate the mechanism of action of BDP and to explore its potential therapeutic applications in various disease settings.
Conclusion:
In conclusion, BDP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry, material science, and biological research. The synthesis of BDP has been optimized to achieve high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Future research on BDP may lead to the development of novel therapies for cancer and infectious diseases, as well as the creation of new materials with unique properties.

Synthesis Methods

The synthesis of BDP involves the reaction of 2-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently dehydrated to yield the final product. The synthesis of BDP has been optimized to achieve high yields and purity.

Scientific Research Applications

BDP has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, BDP has been shown to possess potent antitumor activity against a wide range of cancer cell lines. BDP has also been investigated for its potential as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria. In material science, BDP has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.

properties

Product Name

2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O4/c1-2-4-11(5-3-1)16-18-17-15(22-16)9-19-12-6-7-13-14(8-12)21-10-20-13/h1-8H,9-10H2

InChI Key

BTCXSTIAMYEVMA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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